3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H8F3NO2S. It is a derivative of benzene sulfonamide, where the benzene ring is substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Mechanism of Action
- The primary targets of this compound are not explicitly documented. However, sulfonamides, in general, are known to inhibit enzymes involved in bacterial folate synthesis. They competitively bind to dihydropteroate synthase (DHPS), an enzyme responsible for synthesizing dihydropteroic acid, a precursor for folate production. By disrupting this pathway, sulfonamides hinder bacterial growth .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide typically involves the sulfonation of 3-methyl-5-(trifluoromethyl)benzene. One common method is the reaction of 3-methyl-5-(trifluoromethyl)benzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions usually require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-5-(trifluoromethyl)benzene-1-sulfonic acid.
Reduction: Formation of 3-methyl-5-(trifluoromethyl)benzene-1-amine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential use in pharmaceuticals, particularly as an antimicrobial agent.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-(trifluoromethyl)benzene-1-sulfonic acid
- 3-methyl-5-(trifluoromethyl)benzene-1-amine
- 3-methyl-5-(trifluoromethyl)benzene-1-thiol
Uniqueness
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to its combination of a trifluoromethyl group and a sulfonamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in various applications.
Properties
CAS No. |
1261753-75-6 |
---|---|
Molecular Formula |
C8H8F3NO2S |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.